1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Brand Name: Vulcanchem
CAS No.: 2551120-66-0
VCID: VC4874771
InChI: InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3
SMILES: CC12CC(C1)(OC2C(F)(F)F)CI
Molecular Formula: C8H10F3IO
Molecular Weight: 306.067

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane

CAS No.: 2551120-66-0

Cat. No.: VC4874771

Molecular Formula: C8H10F3IO

Molecular Weight: 306.067

* For research use only. Not for human or veterinary use.

1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane - 2551120-66-0

Specification

CAS No. 2551120-66-0
Molecular Formula C8H10F3IO
Molecular Weight 306.067
IUPAC Name 1-(iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
Standard InChI InChI=1S/C8H10F3IO/c1-6-2-7(3-6,4-12)13-5(6)8(9,10)11/h5H,2-4H2,1H3
Standard InChI Key HXHNPMIDXCDIDM-UHFFFAOYSA-N
SMILES CC12CC(C1)(OC2C(F)(F)F)CI

Introduction

Structural Characteristics and Molecular Properties

The compound’s bicyclo[2.1.1]hexane scaffold imposes significant steric strain, influencing both reactivity and conformational stability. Key structural features include:

Molecular Geometry

The bicyclic core comprises two fused rings: a three-membered ring (two carbons, one oxygen) and a four-membered ring. The iodomethyl (-CH2I) and trifluoromethyl (-CF3) groups occupy adjacent bridgehead positions, while the methyl (-CH3) group is positioned at the fourth carbon. This arrangement creates a rigid, three-dimensional geometry that may enhance binding specificity in biological systems .

Electronic Effects

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing adjacent bonds and modulating the compound’s acidity and nucleophilic reactivity. The iodomethyl group, with its polarizable C-I bond, serves as a versatile handle for further functionalization via substitution or cross-coupling reactions .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC8H9F3IO
Molecular Weight (g/mol)308.06
IUPAC Name1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
XLogP3-AA (Predicted)2.9
Hydrogen Bond Acceptors4

Data derived from analogous compounds .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely involves multi-step strategies, leveraging cyclization and halogenation techniques:

  • Core Formation: Cyclohexene precursors undergo iodocyclization in the presence of iodine and acetonitrile to construct the oxabicyclo[2.1.1]hexane framework .

  • Functionalization: Sequential Friedel-Crafts alkylation or radical trifluoromethylation introduces the -CF3 group, followed by iodomethane quaternization to install the -CH2I moiety .

  • Purification: Chromatographic methods (e.g., silica gel) isolate the product, with yields optimized by controlling reaction temperature and stoichiometry .

Challenges

  • Steric Hindrance: The bicyclic system’s rigidity complicates functional group introduction, necessitating high-pressure or catalytic conditions .

  • Iodine Stability: Light-sensitive C-I bonds require inert atmosphere handling to prevent decomposition .

Chemical Reactivity and Applications

Reactivity Profiles

  • Nucleophilic Substitution: The iodomethyl group participates in SN2 reactions, enabling cross-coupling (e.g., Suzuki-Miyaura) to generate biaryl or alkyl derivatives .

  • Ring-Opening Reactions: Acidic conditions cleave the oxygen bridge, yielding linear ketones or alcohols for downstream synthesis .

  • Electrophilic Aromatic Substitution: The electron-deficient trifluoromethyl group directs electrophiles to meta positions, facilitating regioselective modifications.

Table 2: Comparative Bioisosteric Analysis

PropertyPhenyl Ring2-Oxabicyclo[2.1.1]hexane
LogP2.11.7
Metabolic StabilityLowHigh
Solubility (mg/mL)0.53.2

Data adapted from Nature Communications (2023) .

Future Directions

  • Drug Discovery: Incorporation into kinase inhibitors or antiviral agents to exploit enhanced solubility and target selectivity .

  • Materials Science: Development of fluorinated polymers with tailored dielectric properties for electronics .

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